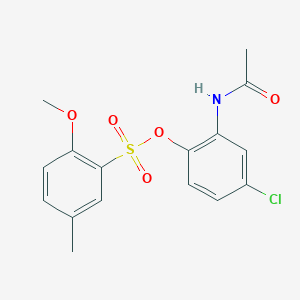![molecular formula C13H16N2O4S B245320 1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)
1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole, also known as DESI, is a chemical compound with potential applications in scientific research. This compound belongs to the class of imidazole derivatives and has been studied for its potential use as a tool compound in biochemical and physiological research. In
Wirkmechanismus
1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole inhibits the activity of PKC and PDE4 by binding to their active sites. PKC is a key regulator of cellular processes such as cell growth, differentiation, and apoptosis. PDE4 is involved in the regulation of cyclic AMP levels in cells, which in turn regulates processes such as inflammation and immune response.
Biochemical and Physiological Effects:
The inhibition of PKC and PDE4 by 1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole has been shown to have various biochemical and physiological effects. Inhibition of PKC has been shown to regulate cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of PDE4 has been shown to regulate processes such as inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole in lab experiments is its specificity for PKC and PDE4. This allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation is that 1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole may have off-target effects on other enzymes or cellular processes, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of 1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole in scientific research. One direction is the development of more selective analogs of 1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole that can be used to study specific isoforms of PKC and PDE4. Another direction is the use of 1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole in animal models to study the role of PKC and PDE4 in various physiological processes. Additionally, the potential use of 1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole in the treatment of diseases such as cancer and inflammation warrants further investigation.
Conclusion:
In conclusion, 1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole is a potential tool compound for studying the role of PKC and PDE4 in various cellular and physiological processes. Its specificity for these enzymes allows for the selective inhibition of their activity, making it a valuable tool in scientific research. However, further investigation is needed to fully understand the potential applications of 1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole in the treatment of diseases and in the development of more selective analogs.
Synthesemethoden
The synthesis of 1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole involves the reaction of 3,4-diethoxybenzene sulfonic acid with imidazole in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a white solid with a melting point of 144-146°C.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole has been studied for its potential use as a tool compound in biochemical and physiological research. It has been shown to inhibit the activity of protein kinase C (PKC) and can be used to study the role of PKC in various cellular processes. 1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole has also been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of cyclic AMP levels in cells. This makes it a potential tool compound for studying the role of PDE4 in various physiological processes.
Eigenschaften
Molekularformel |
C13H16N2O4S |
|---|---|
Molekulargewicht |
296.34 g/mol |
IUPAC-Name |
1-(3,4-diethoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C13H16N2O4S/c1-3-18-12-6-5-11(9-13(12)19-4-2)20(16,17)15-8-7-14-10-15/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
JAKRUDUSSSEYAG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)OCC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B245288.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245307.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245310.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245313.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)
![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245405.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)